2-amino-4-(4-methoxyphenyl)-1-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-4-(4-methoxyphenyl)-1-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methoxyphenyl)-1-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Condensation Reaction: Starting with the condensation of appropriate aldehydes, ketones, and amines to form the hexahydroquinoline core.
Cyclization: Cyclization reactions to introduce the pyrazole ring.
Functional Group Modification: Introduction of the methoxyphenyl and other substituents through various organic transformations.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-1-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores.
Pyrazole Derivatives: Compounds containing the pyrazole ring.
Uniqueness
The uniqueness of 2-amino-4-(4-methoxyphenyl)-1-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C27H25N5O2 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-1-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C27H25N5O2/c1-16-23(17-7-4-3-5-8-17)27(31-30-16)32-21-9-6-10-22(33)25(21)24(20(15-28)26(32)29)18-11-13-19(34-2)14-12-18/h3-5,7-8,11-14,24H,6,9-10,29H2,1-2H3,(H,30,31) |
InChI Key |
MPCYPMLVUSBSBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=CC=C5 |
Origin of Product |
United States |
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